molecular formula C17H30O7 B14030553 Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate

Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate

Cat. No.: B14030553
M. Wt: 346.4 g/mol
InChI Key: RFPPYLPANJWIFE-UHFFFAOYSA-N
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Description

Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate is a chemical compound with the molecular formula C17H30O7 and a molecular weight of 346.4159 g/mol . This compound is known for its unique structure, which includes three tert-butyl groups and a hydroxyethane backbone. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

The synthesis of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate typically involves the esterification of 2-hydroxyethane-1,1,2-tricarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Chemical Reactions Analysis

Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate involves its ability to act as a protecting group for carboxylic acids. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the carboxylate sites. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of a hydroxyethane backbone, which provides distinct reactivity and applications .

Properties

Molecular Formula

C17H30O7

Molecular Weight

346.4 g/mol

IUPAC Name

tritert-butyl 2-hydroxyethane-1,1,2-tricarboxylate

InChI

InChI=1S/C17H30O7/c1-15(2,3)22-12(19)10(13(20)23-16(4,5)6)11(18)14(21)24-17(7,8)9/h10-11,18H,1-9H3

InChI Key

RFPPYLPANJWIFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)C(=O)OC(C)(C)C

Origin of Product

United States

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